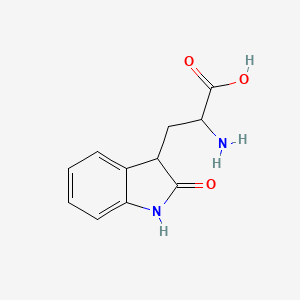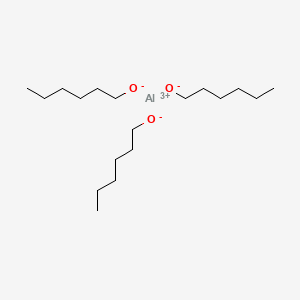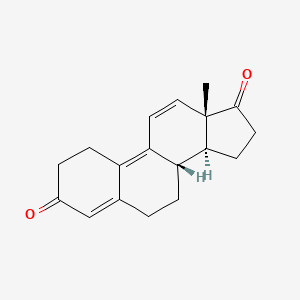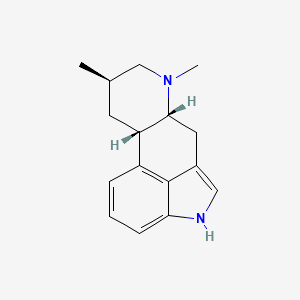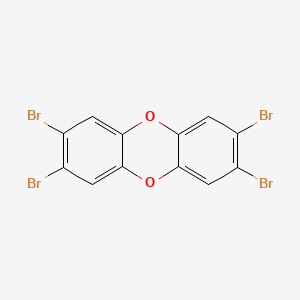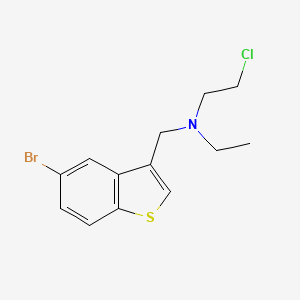
Mitotenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mitotenamine is a hydrophobic drug that has been used in the treatment of cancer. It is a slow-release drug that is reconstituted with water and injected into the tumor site. This compound has shown antineoplastic activity, which may be due to its ability to inhibit tyrosine kinase enzymes in tumor cells . The chemical formula of this compound is C₁₃H₁₅BrClNS, and it has a molecular weight of 332.69 g/mol .
Applications De Recherche Scientifique
Mitotenamine has several scientific research applications:
Chemistry: Used as a model compound in studying the mechanisms of nucleophilic substitution and oxidation-reduction reactions.
Biology: Investigated for its role in inhibiting tyrosine kinase enzymes, which are crucial in cell signaling and cancer progression.
Medicine: Explored for its antineoplastic properties, particularly in slow-release formulations for targeted cancer therapy.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Mitotenamine can be synthesized through a multi-step process involving the reaction of 5-bromo-2-chlorobenzothiophene with ethylamine and chloroethylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process involves the same synthetic route but on a larger scale, with additional steps for purification and quality control to meet pharmaceutical standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, especially at the bromine and chlorine positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, and alcohols, often in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives where bromine or chlorine is replaced by the nucleophile.
Mécanisme D'action
Mitotenamine exerts its effects primarily by inhibiting tyrosine kinase enzymes in tumor cells. This inhibition disrupts cell signaling pathways that are essential for tumor growth and proliferation. The compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation. This leads to the suppression of downstream signaling pathways, ultimately resulting in reduced tumor growth and increased apoptosis of cancer cells .
Similar Compounds:
Imatinib: Another tyrosine kinase inhibitor used in cancer treatment.
Gefitinib: Targets epidermal growth factor receptor (EGFR) tyrosine kinase.
Erlotinib: Also targets EGFR tyrosine kinase.
Comparison: this compound is unique in its hydrophobic nature and slow-release formulation, which allows for targeted delivery to tumor sites. Unlike Imatinib, Gefitinib, and Erlotinib, which are more hydrophilic and administered orally, this compound is administered via injection or implantation, providing localized treatment with potentially fewer systemic side effects .
Propriétés
Numéro CAS |
7696-00-6 |
|---|---|
Formule moléculaire |
C13H15BrClNS |
Poids moléculaire |
332.69 g/mol |
Nom IUPAC |
N-[(5-bromo-1-benzothiophen-3-yl)methyl]-2-chloro-N-ethylethanamine |
InChI |
InChI=1S/C13H15BrClNS/c1-2-16(6-5-15)8-10-9-17-13-4-3-11(14)7-12(10)13/h3-4,7,9H,2,5-6,8H2,1H3 |
Clé InChI |
SZLHBBCRNVPTRZ-UHFFFAOYSA-N |
SMILES |
CCN(CCCl)CC1=CSC2=C1C=C(C=C2)Br |
SMILES canonique |
CCN(CCCl)CC1=CSC2=C1C=C(C=C2)Br |
Autres numéros CAS |
7696-00-6 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





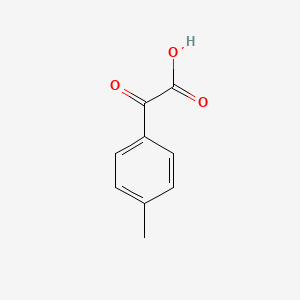
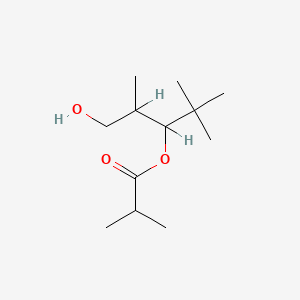
![N-[(6-amino-2-methyl-3-pyridinyl)methyl]-2-[6-methyl-2-oxo-3-(2-phenylethylamino)-1-pyrazinyl]acetamide](/img/structure/B1210580.png)
